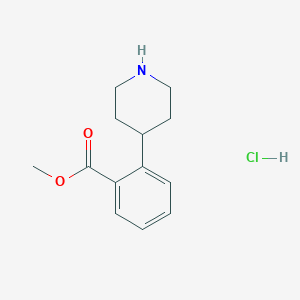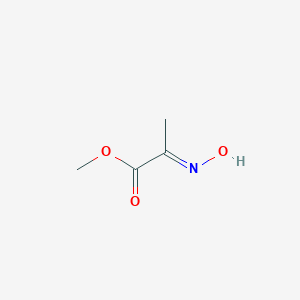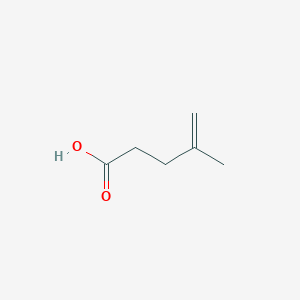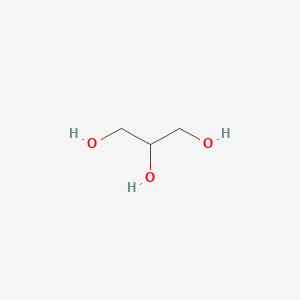
3-(Benzyloxy)benzamide
Overview
Description
3-(Benzyloxy)benzamide is a chemical compound with the CAS Number: 171861-74-8 and a molecular weight of 227.26 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)benzamide is represented by the linear formula C14H13NO2 . The InChI Code for this compound is 1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) .Physical And Chemical Properties Analysis
3-(Benzyloxy)benzamide is a solid substance at room temperature .Scientific Research Applications
Anti-Tubercular Agents
3-(Benzyloxy)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds have shown significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
FtsZ Inhibitors
FtsZ is an essential bacterial protein abundantly studied as a novel and promising target for antimicrobials . The benzodioxane–benzamide class, which includes 3-(Benzyloxy)benzamide, has emerged as very promising and capable of targeting both Gram-positive and Gram-negative FtsZs . The effect of including a substituent on the ethylenic linker between the two main moieties on the antimicrobial activity and pharmacokinetic properties has been explored .
Antioxidant Activities
3-(Benzyloxy)benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been evaluated for their antioxidant activities .
Antibacterial Activities
In addition to their antioxidant properties, 3-(Benzyloxy)benzamide compounds have also been evaluated for their antibacterial activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Benzyloxy)benzamide is the N-methyl-D-aspartate receptors (NMDAR) and neuronal nitric oxide synthase (nNOS) which play crucial roles in neuronal damage caused by stroke . Disrupting postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction (PPI) has been proposed as a potential therapeutic strategy .
Mode of Action
3-(Benzyloxy)benzamide interacts with its targets, NMDAR and nNOS, by disrupting the PSD95-nNOS PPI . This disruption prevents the excessive activation of nNOS, which is a key factor in neuronal damage caused by stroke .
Biochemical Pathways
The compound’s action on NMDAR and nNOS influences several biochemical pathways. The disruption of PSD95-nNOS PPI can prevent the excessive activation of nNOS, thereby reducing neuronal damage . .
Result of Action
The disruption of PSD95-nNOS PPI by 3-(Benzyloxy)benzamide can lead to a reduction in neuronal damage caused by stroke . This suggests that the compound may have neuroprotective effects.
properties
IUPAC Name |
3-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and bromodomains BRD2 and BRD4?
A1: Bromodomains, specifically BRD2 and BRD4, are epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histones. This interaction plays a crucial role in regulating gene expression. [, ] Studying compounds like N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide that bind to these bromodomains can help us understand how to modulate their activity. This knowledge holds potential for developing novel therapeutic strategies targeting diseases like cancer, where dysregulated gene expression is a hallmark.
Q2: What information do the provided research articles offer about the interaction mechanism between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and BRD2/BRD4?
A2: Unfortunately, while the titles of the articles suggest the study of N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide binding to BRD2 and BRD4, the provided abstracts do not contain specific details about the interaction mechanism. Further investigation into the full text of these articles: [] N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and [] C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide is needed to glean insights into binding sites, binding affinities, and potential structural changes induced upon interaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
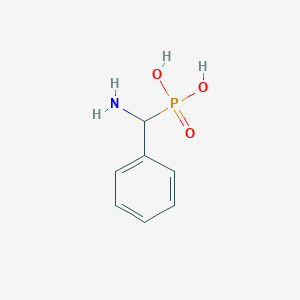
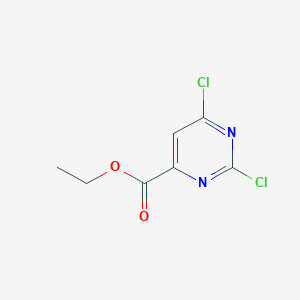



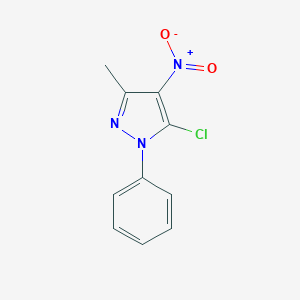
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)
